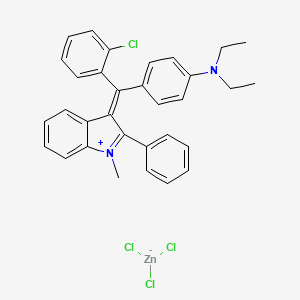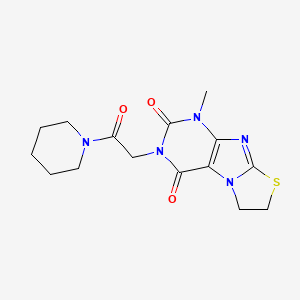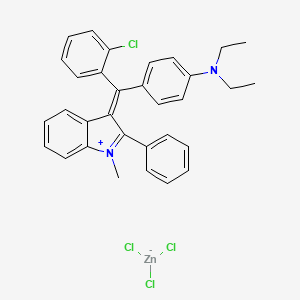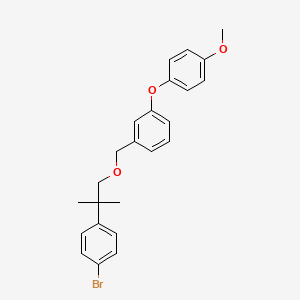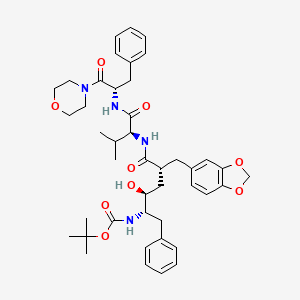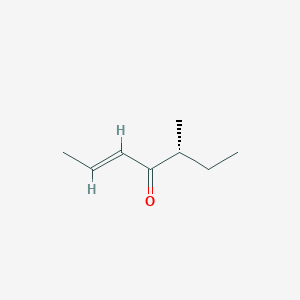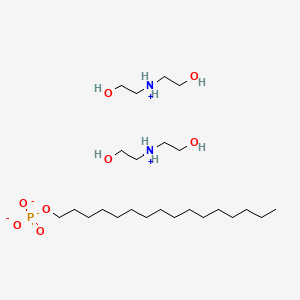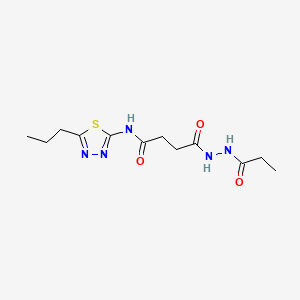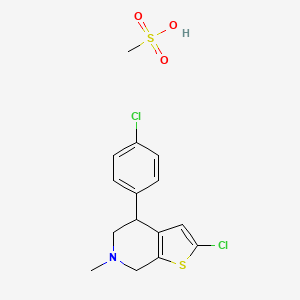
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester typically involves the esterification of 2-thiophenecarboxylic acid with 3-(2,5-dimethyl-1-pyrrolyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.
科学研究应用
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at the 2 and 5 positions.
Thiophene-3-carboxylic acid: Another thiophene derivative with the carboxylic acid group at the 3 position.
Uniqueness
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is unique due to its combination of a thiophene ring with a carboxylic acid ester and a substituted pyrrole ring. This structure provides a distinct set of chemical and physical properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
92251-10-0 |
|---|---|
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrrol-1-yl)propyl thiophene-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-7-12(2)15(11)8-4-9-17-14(16)13-5-3-10-18-13/h3,5-7,10H,4,8-9H2,1-2H3 |
InChI 键 |
CCZCWAYEVADLRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCCOC(=O)C2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


